

# AN-019: A Technical Overview of Preclinical and Early Clinical Investigations

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## Compound of Interest

Compound Name: AN-019

Cat. No.: B1667274

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This technical guide provides an in-depth overview of the preclinical and early clinical data for **AN-019** (also referred to as NRC-**AN-019**), a novel tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, efficacy, and safety profile based on preliminary studies.

## Introduction

**AN-019** is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL tyrosine kinase.<sup>[1][2]</sup> It has been investigated primarily for its potential in treating chronic myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib, a first-line therapy.<sup>[1][2]</sup> Additionally, preclinical studies have explored its activity in other malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on the epidermal growth factor receptor (EGFR) signaling pathway.<sup>[3]</sup> This document summarizes the key findings from in vitro, in vivo, and early-phase clinical trials of **AN-019**.

## Mechanism of Action

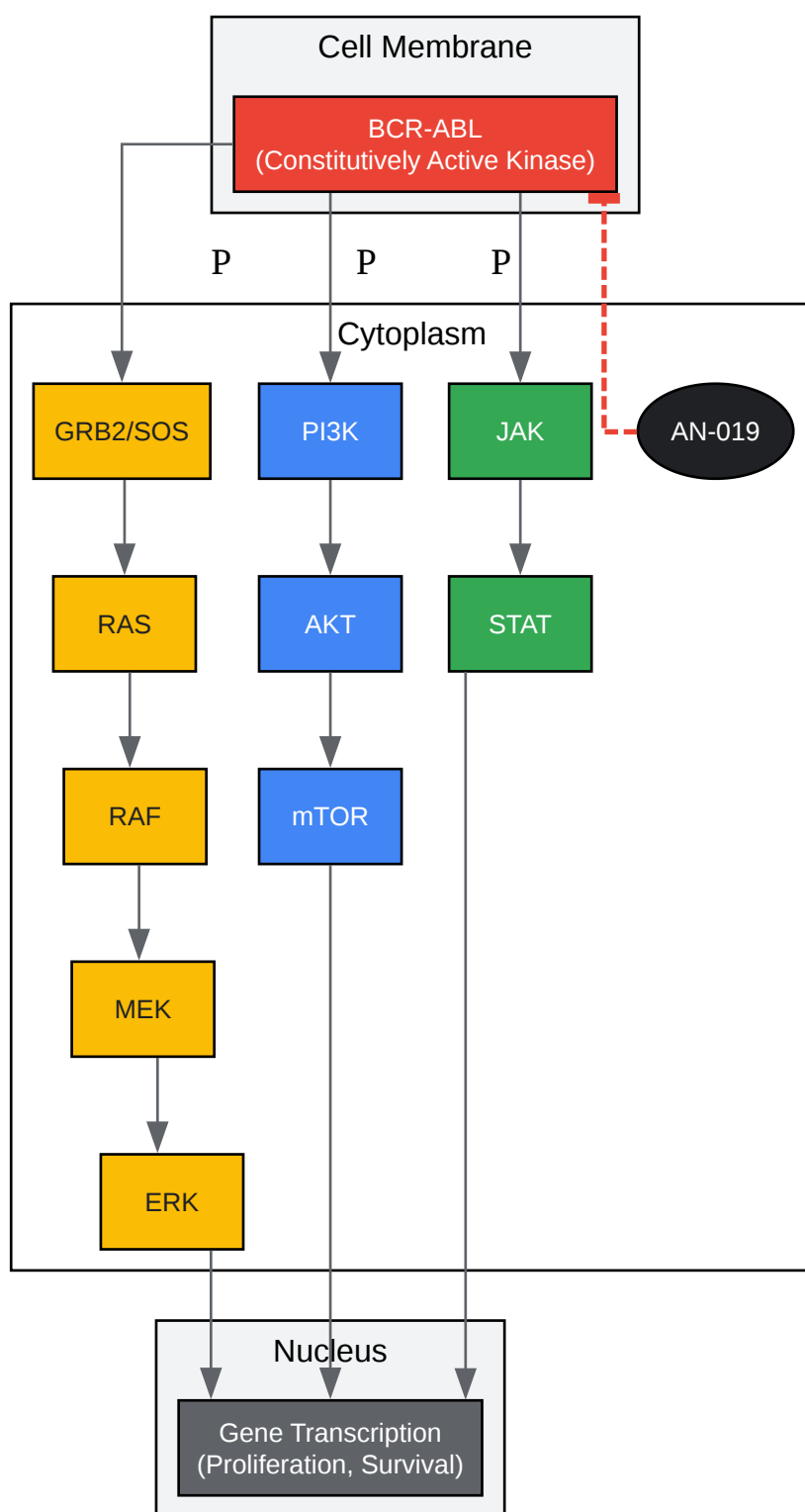
**AN-019** functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.<sup>[1]</sup> Structural analysis suggests that **AN-019** binds to the inactive "DFG-out" conformation of the ABL kinase domain, which contributes to its high affinity and potency.<sup>[4]</sup> By occupying the ATP-binding pocket, **AN-019** prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-

ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that **AN-019** also inhibits the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

## Signaling Pathways

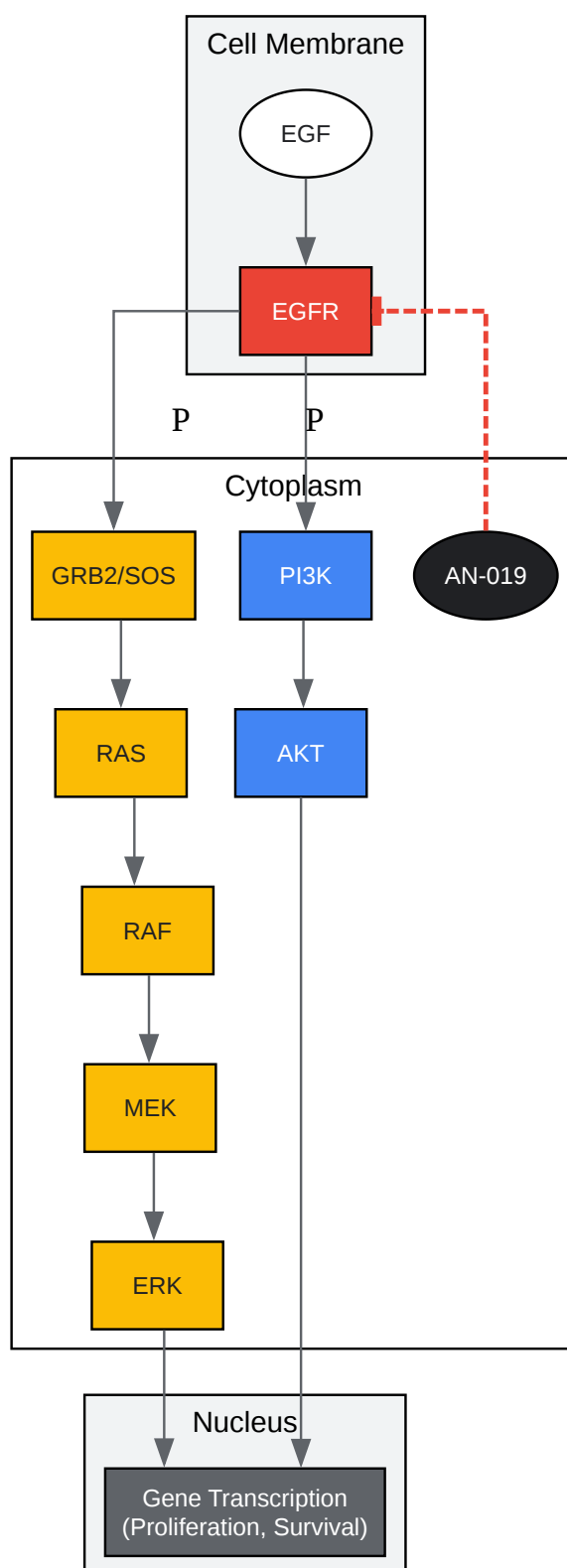
The primary target of **AN-019** is the constitutively active BCR-ABL kinase, which drives CML by activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.

In the context of breast cancer, **AN-019** has been shown to inhibit the EGFR signaling pathway. [3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10][11][12]



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Diagram 1: **AN-019** Inhibition of the BCR-ABL Signaling Pathway.



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Diagram 2: **AN-019** Inhibition of the EGFR Signaling Pathway.

## Preclinical Data

**AN-019** has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

- **CML Cell Lines:** In the BCR-ABL-positive K562 cell line, **AN-019** exhibited potent inhibition of cell proliferation.<sup>[1]</sup> It was also effective against the imatinib-resistant Baf3 (T315I) cell line, indicating its potential to overcome common mechanisms of drug resistance.<sup>[1]</sup>
- **Breast Cancer Cell Lines:** **AN-019** was shown to be more effective than lapatinib in inhibiting the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.<sup>[3]</sup> Treatment with **AN-019** led to an accumulation of cells in the sub-G0/G1 phase and an increase in PARP cleavage, which are indicative of apoptosis.<sup>[3]</sup>

| Parameter | Cell Line    | AN-019    | Imatinib                      | Reference      |
|-----------|--------------|-----------|-------------------------------|----------------|
| IC50      | K562         | 0.7 nM    | ~98 nM (140-fold less potent) | <sup>[1]</sup> |
| Activity  | Baf3 (T315I) | Effective | Resistant                     | <sup>[1]</sup> |

Table 1: In Vitro Activity of **AN-019** in CML Cell Lines

| Effect             | Cell Lines      | Observation                                | Reference      |
|--------------------|-----------------|--|----------------|
| Anti-proliferative | MDAMB231, BT474 | More effective than Lapatinib              | <sup>[3]</sup> |
| Apoptosis          | MDAMB231, BT474 | Increased PARP cleavage, cell cycle arrest | <sup>[3]</sup> |
| Anti-angiogenic    | MDAMB231, BT474 | Inhibition of angiogenic potential         | <sup>[3]</sup> |

Table 2: In Vitro Activity of **AN-019** in Breast Cancer Cell Lines

The anti-tumor efficacy of **AN-019** has been evaluated in mouse xenograft models.

- CML Mouse Model:** In nude mice implanted with K562-luc cells, **AN-019** treatment resulted in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-treated and control groups.<sup>[1]</sup> Notably, **AN-019** was effective in suppressing leukemia in at least 90% of the treated animals and demonstrated superiority over imatinib in leukemic regression.<sup>[1]</sup> It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I cells.<sup>[1]</sup>
- Breast Cancer Mouse Model:** In SCID mice bearing BT474 cell xenografts, **AN-019** demonstrated a dose-dependent inhibition of tumor growth that was superior to that of lapatinib at comparable concentrations.<sup>[3]</sup> Immunohistochemical analysis of tumor sections confirmed a dose-dependent inhibition of EGFR phosphorylation.<sup>[3]</sup>

| Model               | Treatment | Dose          | Key Findings  | Reference      |
|---------------------|-----------|---------------|---|----------------|
| K562-luc Xenograft  | AN-019    | 20 mg/kg      | Superior leukemic regression vs. Imatinib                     | <sup>[1]</sup> |
| Baf3T315I Xenograft | AN-019    | 20 mg/kg      | Overcame Imatinib resistance                                  | <sup>[1]</sup> |
| BT474 Xenograft     | AN-019    | Not specified | Dose-dependent tumor growth inhibition, superior to Lapatinib | <sup>[3]</sup> |

Table 3: In Vivo Efficacy of **AN-019**

## Phase I Clinical Trial Data

A Phase I clinical trial of **AN-019** was conducted in patients with imatinib-resistant Chronic Myeloid Leukemia.<sup>[11][13][14]</sup>

- Study Design:** The study aimed to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended Phase II dose. Secondary objectives included

assessing pharmacokinetic properties and anti-leukemic activity.[\[11\]](#)[\[13\]](#)[\[14\]](#)

- **Dosing:** Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up to a maximum of 450 mg/day.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- **Safety and Tolerability:** No DLT was observed, and the MTD was not reached at the doses tested. Common adverse events included skin rash, nausea, and vomiting.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- **Pharmacokinetics:** The maximum plasma concentration (C<sub>max</sub>) of **AN-019** was 9,342 ng/mL, and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- **Efficacy:** Preliminary efficacy was observed, with hematological, cytogenetic, and molecular responses in a subset of patients.[\[11\]](#)[\[13\]](#)[\[14\]](#) The recommended Phase IIA dose was determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[\[11\]](#)[\[13\]](#)[\[14\]](#)

| Parameter                    | Value                          | Reference  |
|------------------------------|--------------------------------|--|
| Number of Patients           | 30                             | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Maximum Tolerated Dose (MTD) | Not Reached (up to 450 mg/day) | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Recommended Phase II Dose    | 300 mg/day                     | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| C <sub>max</sub>             | 9,342 ng/mL                    | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| AUC                          | 1,262,191 ng.hr/mL             | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Hematological Response       | 11 patients                    | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Cytogenetic Response         | 7 patients                     | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |
| Molecular Response           | 5 patients                     | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a> |

Table 4: Summary of Phase I Clinical Trial Results

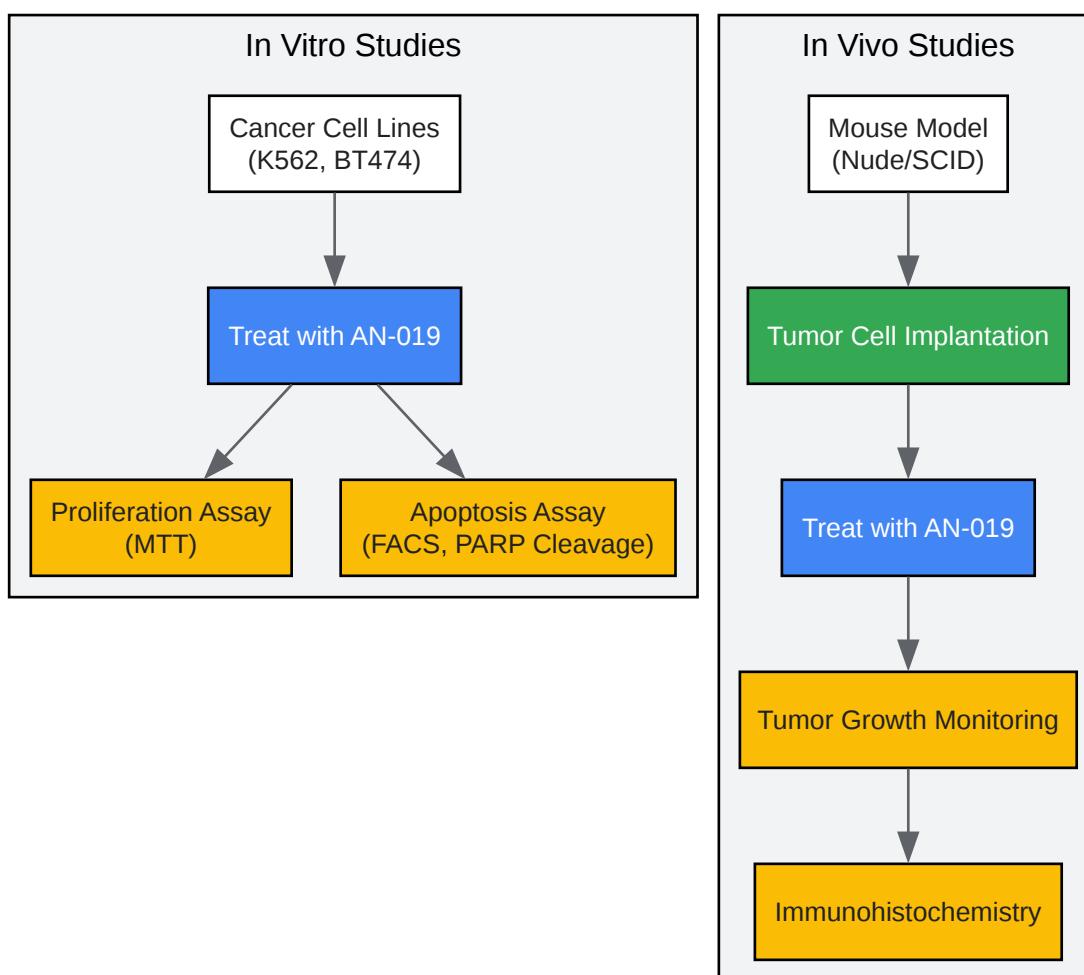
## Experimental Protocols

The following are representative protocols for the key experiments described in the preclinical evaluation of **AN-019**. These are based on standard laboratory procedures and are intended to provide a detailed methodological framework.

- **Cell Seeding:** Seed K562 or BT474 cells in 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in 100  $\mu\text{L}$  of appropriate growth medium. Incubate for 24 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  atmosphere.
- **Compound Treatment:** Prepare serial dilutions of **AN-019** and control compounds (e.g., Imatinib, Lapatinib) in growth medium. Add 100  $\mu\text{L}$  of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
- **Incubation:** Incubate the plates for 72 hours at  $37^\circ\text{C}$  in a 5%  $\text{CO}_2$  atmosphere.
- **MTT Addition:** Add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Aspirate the medium and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the  $\text{IC}_{50}$  values using non-linear regression analysis.
- **Animal Model:** Use 6-8 week old female athymic nude or SCID mice.
- **Tumor Cell Implantation:** Subcutaneously inject  $5 \times 10^6$  K562 or BT474 cells in 100  $\mu\text{L}$  of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- **Treatment Initiation:** When tumors reach an average volume of 100-150  $\text{mm}^3$ , randomize the mice into treatment and control groups.
- **Drug Administration:** Administer **AN-019** (e.g., 20 mg/kg) and control compounds via intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The control group should receive the vehicle.



- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).



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Diagram 3: Representative Preclinical Experimental Workflow for **AN-019**.

## Conclusion

The preliminary studies on **AN-019** suggest that it is a potent tyrosine kinase inhibitor with significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase

I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and promising anti-leukemic activity. These findings support the continued development of **AN-019** as a potential therapeutic agent for CML and other malignancies. Further clinical investigations are warranted to fully elucidate its efficacy and safety in larger patient populations.

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- To cite this document: BenchChem. [AN-019: A Technical Overview of Preclinical and Early Clinical Investigations]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1667274#preliminary-studies-on-an-019>]

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